molecular formula C24H18ClNO5 B12143761 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide

Cat. No.: B12143761
M. Wt: 435.9 g/mol
InChI Key: SDVMYGBLHXWRBW-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxybenzamide group, and a chlorinated methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the acylation of the benzofuran core with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 3-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring and the methoxybenzamide group can facilitate binding to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide
  • N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-methoxybenzamide

Uniqueness

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide moiety. This positioning can influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substitution patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18ClNO5

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C24H18ClNO5/c1-29-16-7-5-6-15(12-16)24(28)26-21-17-8-3-4-9-19(17)31-23(21)22(27)14-10-11-20(30-2)18(25)13-14/h3-13H,1-2H3,(H,26,28)

InChI Key

SDVMYGBLHXWRBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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